Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a nitroaniline moiety, and a carbamoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Nitroaniline Intermediate: The initial step involves the nitration of 2,4-dimethoxyaniline to form 2,4-dimethoxy-4-nitroaniline.
Carbamoylation: The nitroaniline intermediate is then reacted with an appropriate carbamoyl chloride to form the carbamoyl derivative.
Coupling with Piperazine: The carbamoyl derivative is coupled with ethyl piperazine-1-carboxylate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of methoxy groups can yield various substituted derivatives.
Scientific Research Applications
Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitroaniline moiety may interact with cellular proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate can be compared with similar compounds such as:
- Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(methylsulfanyl)phenyl]piperazine
These compounds share structural similarities but differ in their functional groups and overall molecular structure, leading to unique properties and applications.
Properties
IUPAC Name |
ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O8/c1-4-37-24(32)28-11-9-27(10-12-28)15-22(30)25-19-7-5-16(29(33)34)13-18(19)23(31)26-20-8-6-17(35-2)14-21(20)36-3/h5-8,13-14H,4,9-12,15H2,1-3H3,(H,25,30)(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKPKCJPWVSKGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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